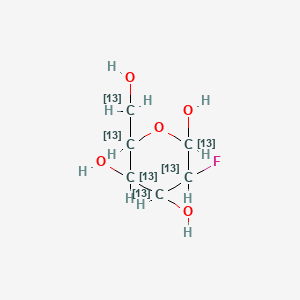
7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one is a chemical compound that belongs to the class of chromen derivatives It is characterized by the presence of a bromobutoxy group attached to the chromen ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromobutoxy)-2,3-dihydrochromen-4-one typically involves the reaction of 7-hydroxy-2,3-dihydrochromen-4-one with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile. The product is then isolated and purified through standard techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts can enhance the efficiency of the reaction, making it more suitable for industrial applications. The reaction mixture is typically heated, cooled, and the product is isolated through filtration and purification processes .
化学反应分析
Types of Reactions
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The chromen ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted chromen derivatives.
Oxidation: Formation of chromen-4-one quinones.
Reduction: Formation of dihydrochromen derivatives .
科学研究应用
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties .
作用机制
The mechanism of action of 7-(4-bromobutoxy)-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The chromen ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
- 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril
Uniqueness
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one is unique due to its chromen ring structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H15BrO3 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC 名称 |
7-(4-bromobutoxy)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H15BrO3/c14-6-1-2-7-16-10-3-4-11-12(15)5-8-17-13(11)9-10/h3-4,9H,1-2,5-8H2 |
InChI 键 |
SREZBDHRWDVVJU-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C1=O)C=CC(=C2)OCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


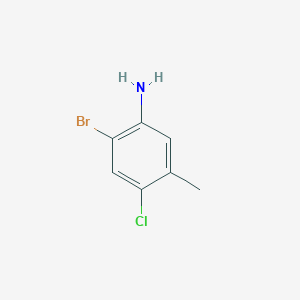
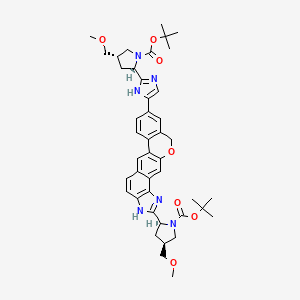
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
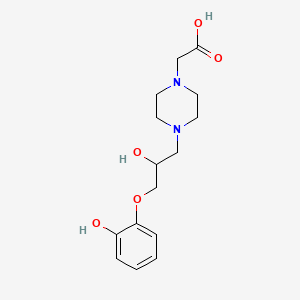
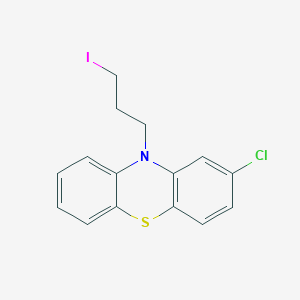
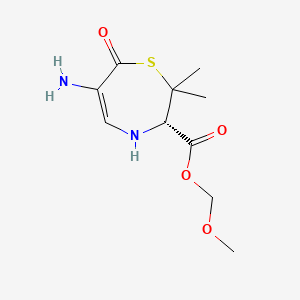
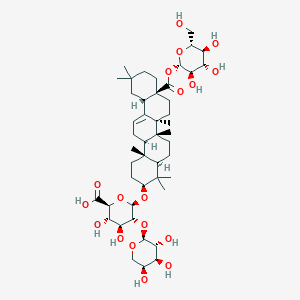
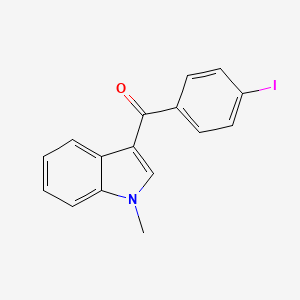
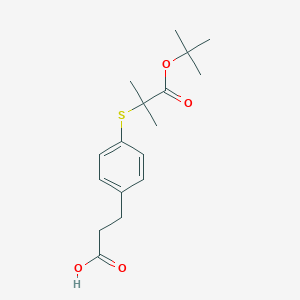
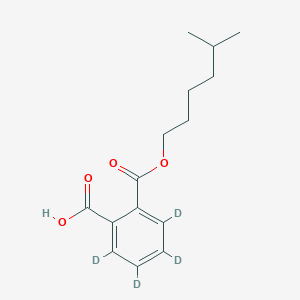
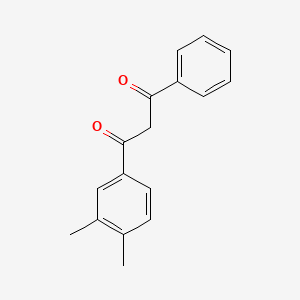
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
